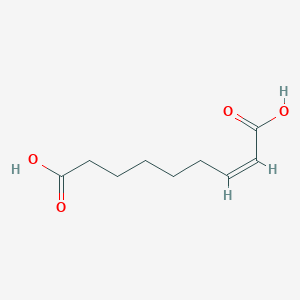

(Z)-2-NonenedioicAcid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H14O4 |

|---|---|

Molekulargewicht |

186.20 g/mol |

IUPAC-Name |

(Z)-non-2-enedioic acid |

InChI |

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4- |

InChI-Schlüssel |

YIXPUAYMZURQJH-XQRVVYSFSA-N |

Isomerische SMILES |

C(CC/C=C\C(=O)O)CCC(=O)O |

Kanonische SMILES |

C(CCC=CC(=O)O)CCC(=O)O |

Herkunft des Produkts |

United States |

Z 2 Nonenedioic Acid in Pheromonal Systems: a Reassessment

The study of chemical communication in social insects, such as the honeybee (Apis mellifera), has revealed a complex lexicon of pheromones that regulate colony behavior. These chemical signals are often composed of fatty acids and their derivatives. While the user's query specified the discovery of (Z)-2-Nonenedioic Acid in the pheromonal systems of Apis mellifera, a thorough review of the scientific literature does not support this claim. The well-characterized pheromones of the honeybee, such as the Queen Mandibular Pheromone (QMP), are comprised of other compounds, with 9-oxo-(E)-2-decenoic acid (9-ODA) being a primary component. At present, there is no scientific evidence to suggest that (Z)-2-Nonenedioic Acid is a constituent of Apis mellifera pheromones.

Natural Occurrence and Isolation of Z 2 Nonenedioic Acid and Its Biological Congeners

While absent in the pheromones of Apis mellifera, derivatives of nonenedioic acid are pivotal in other biological systems, most notably in a family of complex marine metabolites.

The azumamides are a group of cyclic tetrapeptides that were first isolated from the Japanese marine sponge Mycale izuensis. nih.gov These compounds have garnered significant scientific interest due to their potent biological activities, particularly as inhibitors of histone deacetylase (HDAC), making them promising candidates for anticancer drug development. nih.gov

A key structural feature of the azumamide family is the presence of an unusual β-amino acid derived from nonenedioic acid. Specifically, azumamides A-E incorporate either 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnna) or 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda) into their cyclic structure. nih.govnih.gov The discovery of these nonenedioic acid derivatives as fundamental building blocks of the azumamides highlights a significant role for this dicarboxylic acid in the biosynthesis of complex marine natural products.

The structures of the azumamides are unique not only for the inclusion of the nonenedioic acid-derived moiety but also for the presence of three D-α-amino acids, which results in a retro-arrangement of the peptide backbone. nih.gov This unusual stereochemistry, combined with the presence of the long-chain dicarboxylic acid derivative, is crucial for their biological activity.

| Compound | Core Structure | Key Nonenedioic Acid Derivative | Biological Activity |

|---|---|---|---|

| Azumamide A | Cyclic tetrapeptide | 3-amino-2-methyl-5-nonenedioic acid-9-amide (Amnna) | Histone Deacetylase (HDAC) inhibitor |

| Azumamide B | Cyclic tetrapeptide | Derivative of nonenedioic acid | Histone Deacetylase (HDAC) inhibitor |

| Azumamide C | Cyclic tetrapeptide | Derivative of nonenedioic acid | Histone Deacetylase (HDAC) inhibitor |

| Azumamide D | Cyclic tetrapeptide | Derivative of nonenedioic acid | Histone Deacetylase (HDAC) inhibitor |

| Azumamide E | Cyclic tetrapeptide | 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda) | Histone Deacetylase (HDAC) inhibitor |

The isolation of natural products like the azumamides from their biological sources is a multi-step process that has evolved with technological advancements. The initial step typically involves the extraction of the compound from the source organism. rroij.com For marine sponges such as Mycale izuensis, this is often achieved through solvent extraction, where the sponge tissue is treated with organic solvents to dissolve the target molecules. rroij.com

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate the desired molecules. rroij.com Modern natural product isolation relies heavily on chromatographic techniques. hilarispublisher.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the separation and purification of complex mixtures and has been instrumental in the isolation of the azumamides. nih.govhilarispublisher.com The choice of chromatographic conditions, such as the stationary phase and the mobile phase, is critical for achieving a successful separation. frontiersin.org

Once a pure compound has been isolated, its structure must be elucidated. This is typically accomplished using a combination of spectroscopic techniques. hilarispublisher.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the atoms in a molecule, while Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. hilarispublisher.com The structures of the azumamides were determined through intensive two-dimensional NMR analysis. nih.gov

Recent advancements in these analytical techniques, such as the development of more sensitive NMR probes and high-resolution mass spectrometers, have significantly improved the efficiency and accuracy of natural product isolation and characterization. frontiersin.org These methodological improvements are crucial for the discovery of new bioactive compounds from diverse biological sources.

| Isolation Step | Technique | Purpose |

|---|---|---|

| Extraction | Solvent Extraction | To obtain a crude extract containing the target compounds from the biological source. rroij.com |

| Purification | High-Performance Liquid Chromatography (HPLC) | To separate the individual compounds from the complex crude extract. hilarispublisher.com |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the detailed chemical structure and stereochemistry of the isolated compound. hilarispublisher.com |

| Structure Elucidation | Mass Spectrometry (MS) | To determine the molecular weight and elemental formula of the isolated compound. hilarispublisher.com |

Biological Significance and Mechanistic Studies of Z 2 Nonenedioic Acid Moieties

Elucidation of the (Z)-2-Nonenedioic Acid Motif as a Pharmacophore in Natural Products

A pharmacophore represents the essential spatial arrangement of features in a molecule that are responsible for its biological activity. The (Z)-2-nonenedioic acid motif has been identified as a key pharmacophore in a class of natural products known as azumamides. mdpi.comresearchgate.net Azumamides A-E, isolated from the marine sponge Mycale izuensis, are potent inhibitors of histone deacetylase (HDAC) enzymes. mdpi.comresearchgate.net

The discovery of the (Z)-2-nonenedioic acid moiety within these complex cyclic peptides was a critical step in understanding their mechanism of action. mdpi.com This unsaturated dicarboxylic acid derivative provides a crucial zinc-binding group (ZBG), which is a common feature of many HDAC inhibitors. researchgate.net The specific geometry of the double bond and the spatial orientation of the carboxylic acid or amide functionalities are vital for effective interaction with the active site of HDAC enzymes. mdpi.com

Pharmacophore models, which are developed based on the structures of known active compounds, are instrumental in identifying new potential inhibitors from large chemical databases. nih.govcore.ac.uk These models for HDAC inhibitors often highlight the importance of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov The (Z)-2-nonenedioic acid moiety perfectly fits the role of the zinc-binding group in the azumamides. mdpi.com

Biochemical Interactions of (Z)-2-Nonenedioic Acid-Derived Systems

Role of Carboxylic Acid and Amide Functionalities as Zinc-Binding Groups in Metalloproteins

Metalloproteins are proteins that contain a metal ion cofactor, which is often essential for their biological function. unifi.it Zinc is a particularly important metal ion in biological systems, and it is found in a wide variety of enzymes, including HDACs. nih.govmdpi.com The zinc ion in the active site of these enzymes plays a crucial catalytic role. nih.gov

The carboxylic acid and amide functionalities of the (Z)-2-nonenedioic acid moiety in azumamides are critical for their interaction with the zinc ion in the active site of HDACs. mdpi.comresearchgate.net These functional groups can coordinate with the zinc ion, effectively blocking the active site and inhibiting the enzyme's activity. nih.gov The strength of this interaction is a key determinant of the inhibitory potency of the molecule. mdpi.com

The terminal amide or carboxylic acid of the nonenedioic acid side chain in azumamides A-E acts as the zinc-binding group. mdpi.com Specifically, azumamides A, B, and D possess a terminal amide, while azumamides C and E have a terminal carboxylic acid. soton.ac.uk This difference in the zinc-binding group contributes to the observed variations in their HDAC inhibitory activity. mdpi.comresearchgate.net

Below is a table summarizing the HDAC inhibitory activities of Azumamides A-E, highlighting the different zinc-binding groups.

| Compound | Zinc-Binding Group | IC₅₀ (µM) |

| Azumamide A | Amide | 0.045 |

| Azumamide B | Amide | 0.11 |

| Azumamide C | Carboxylic Acid | 1.3 |

| Azumamide D | Amide | 0.11 |

| Azumamide E | Carboxylic Acid | 0.033 |

Data sourced from Fusetani et al. as cited in researchgate.net

Conformational Analysis and its Impact on Ligand-Target Recognition in Azumamides

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. scholaris.ca In the case of the azumamides, the cyclic peptide backbone and the (Z)-2-nonenedioic acid side chain adopt a specific conformation that allows for optimal interaction with the HDAC enzyme. mdpi.com

Conformational analysis of azumamides has revealed that the retro-arrangement of the peptide backbone, resulting from the presence of all D-amino acids, is another important factor in their biological activity. researchgate.net This unique structural feature, combined with the specific conformation of the (Z)-2-nonenedioic acid side chain, allows the azumamides to fit snugly into the active site of HDACs. mdpi.com Any alterations to the conformation of the molecule can significantly impact its ability to bind to the target and inhibit its activity.

Structure-Activity Relationship (SAR) Studies of Modified (Z)-2-Nonenedioic Acid Analogues within Bioactive Frameworks

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a biologically active molecule and evaluating the effect of these changes on its activity. collaborativedrug.comdrugdesign.orgyoutube.com These studies provide valuable insights into which parts of the molecule are important for its biological function and can guide the design of more potent and selective analogues. nih.gov

Several SAR studies have been conducted on the azumamides, focusing on modifications to the (Z)-2-nonenedioic acid moiety. mdpi.comgoogle.com These studies have confirmed the critical role of the zinc-binding group and the importance of the linker length and rigidity.

Key findings from SAR studies on azumamide analogues include:

Modification of the Zinc-Binding Group: Changing the terminal amide to a carboxylic acid, as seen in the natural azumamides, alters the inhibitory potency. mdpi.comresearchgate.net Further modifications to this group, such as introducing different hydroxamates, have also been explored to optimize zinc chelation and inhibitory activity. researchgate.net

Alteration of the Linker: The length and flexibility of the hydrocarbon chain of the nonenedioic acid are important for positioning the zinc-binding group correctly within the active site. Shortening or lengthening the chain can lead to a decrease in activity. nih.gov

Saturation of the Double Bond: Hydrogenation of the Z-double bond in the nonenedioic acid side chain generally results in a significant loss of inhibitory activity, highlighting the importance of the conformational constraints imposed by this feature. mdpi.com

The table below presents a summary of SAR findings for modifications to the (Z)-2-nonenedioic acid portion of azumamide analogues.

| Modification | Effect on HDAC Inhibitory Activity | Reference |

| Terminal Carboxylic Acid to Amide | Potency can increase or decrease depending on the specific azumamide | mdpi.comresearchgate.net |

| Saturation of (Z)-double bond | Significant decrease in activity | mdpi.com |

| Alteration of chain length | Decrease in activity | nih.gov |

These SAR studies provide a detailed understanding of the structural requirements for potent HDAC inhibition by azumamide-based compounds and serve as a guide for the design of novel HDAC inhibitors with improved therapeutic properties. tandfonline.com

Biosynthetic Pathways and Metabolic Transformations Involving Z 2 Nonenedioic Acid

Proposed Biogenetic Routes for (Z)-2-Nonenedioic Acid Formation in Organisms

While a definitive biosynthetic pathway for (Z)-2-Nonenedioic Acid has not been explicitly detailed in scientific literature, its formation can be hypothesized based on the known metabolism of unsaturated fatty acids by various organisms, particularly the yeast Malassezia furfur. This lipophilic yeast, a common resident of human skin, is known to produce a range of dicarboxylic acids by metabolizing fatty acids present in sebum. mdpi.com

The most probable precursor for a C9 dicarboxylic acid is the C18 monounsaturated fatty acid, oleic acid ((9Z)-octadec-9-enoic acid). The industrial production of azelaic acid (nonanedioic acid), the saturated C9 counterpart, relies on the ozonolysis of oleic acid, which cleaves the double bond. gerli.com A similar oxidative cleavage mechanism in a biological context is a likely route.

One proposed biogenetic pathway could involve the following steps:

ω-Oxidation of Oleic Acid: The terminal methyl group of oleic acid is oxidized to a carboxylic acid, a process catalyzed by cytochrome P450 enzymes, forming octadeca-9-ene-1,18-dioic acid. semanticscholar.org

Peroxisomal β-Oxidation: This diacid is then transported into peroxisomes where it undergoes cycles of β-oxidation. researchgate.net This process shortens the carbon chain by two carbons with each cycle. wikipedia.org

Formation of the Unsaturated C9 Diacid: After several cycles of β-oxidation from the carboxyl end, the remaining C9 chain would still contain the original double bond, resulting in an unsaturated nonenedioic acid. The specific isomer, (Z)-2-Nonenedioic Acid, would be formed if β-oxidation proceeds to a point where the original cis-double bond at carbon 9 of oleic acid becomes located at the C-2 position of the chain-shortened dicarboxylic acid.

A related compound, (Z)-(3R)-amino-(2S)-methyl-5-nonenedioic acid, has been identified as a component of azumamides, which are natural products isolated from the marine sponge Mycale izuensis. nih.govsoton.ac.uk This confirms the existence of biosynthetic machinery in nature capable of producing unsaturated C9 dicarboxylic acid derivatives, although the specific enzymatic pathway remains unelucidated.

Enzymatic Catalysis in the Synthesis and Degradation of Unsaturated Dicarboxylic Acids

Specific enzymes that catalyze the synthesis or degradation of (Z)-2-Nonenedioic Acid have not been characterized. However, knowledge of enzymes acting on structurally similar molecules allows for informed speculation on the types of catalysts involved.

Synthesis: The formation of dicarboxylic acids from fatty acids is initiated by ω-oxidation, a pathway involving a family of cytochrome P450 monooxygenases (CYP) . nih.gov Following this initial oxidation, alcohol and aldehyde dehydrogenases complete the conversion of the terminal methyl group to a carboxylic acid. researchgate.net More directly, enzymes like laccase have been shown to perform oxidative cleavage of unsaturated fatty acids, yielding dicarboxylic acids. oup.comtandfonline.com This enzymatic process could potentially generate unsaturated dicarboxylic acids from unsaturated fatty acid precursors.

Degradation: The catabolism of dicarboxylic acids is primarily thought to occur via β-oxidation , similar to fatty acids. nih.govnih.gov This pathway involves a sequence of four enzymatic reactions:

Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons. For an already unsaturated substrate like (Z)-2-Nonenedioic Acid, this step might be bypassed or require an isomerase.

Enoyl-CoA Hydratase: Adds a water molecule across the double bond.

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a ketone.

Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxyl-CoA shortened by two carbons. nih.gov

For α,β-unsaturated acids like 2-nonenedioic acid, specialized enzymes are required. The β-oxidation of unsaturated fatty acids often involves auxiliary enzymes such as enoyl-CoA isomerase or 2,4-dienoyl-CoA reductase to handle the pre-existing double bonds and ensure the correct stereochemistry for the subsequent enzymatic steps. aocs.org It is highly probable that the degradation of (Z)-2-Nonenedioic Acid would necessitate a similar set of enzymes to enter the β-oxidation spiral. Additionally, enzymes from the UbiD family are known to catalyze the reversible decarboxylation of various unsaturated aliphatic acids, representing another potential catalytic transformation. acs.org

Integration and Flux of (Z)-2-Nonenedioic Acid within Broader Lipid Metabolic Networks

The integration of (Z)-2-Nonenedioic Acid into the broader landscape of lipid metabolism would primarily connect it to the central pathways of fatty acid oxidation and the tricarboxylic acid (TCA) cycle.

Once formed, likely from the partial oxidation of longer-chain unsaturated fatty acids, (Z)-2-Nonenedioic Acid would be activated to its coenzyme A (CoA) thioester, (Z)-2-nonenedioyl-CoA. This activation, catalyzed by an acyl-CoA synthetase , is a prerequisite for entry into most lipid metabolic pathways. lumenlearning.com

The primary metabolic fate for this activated compound would be catabolism via the peroxisomal or mitochondrial β-oxidation pathway . researchgate.netnih.gov Each cycle of β-oxidation would shorten the chain, producing acetyl-CoA. wikipedia.org The metabolic flux through this pathway would generate shorter-chain dicarboxylic acids, such as C7 pimelic acid and C5 glutaric acid, as intermediates. rsc.org

The acetyl-CoA produced is a critical metabolic hub. It can enter the TCA cycle within the mitochondria to be completely oxidized to CO2, generating ATP, NADH, and FADH2. mdpi.com This links the degradation of (Z)-2-Nonenedioic Acid directly to cellular energy production. The metabolic intermediates from its breakdown, such as succinyl-CoA (which can be formed from odd-chain fatty acid breakdown), are also TCA cycle intermediates, providing anaplerotic input to this central metabolic pathway. uomustansiriyah.edu.iq

Advanced Analytical Methodologies for the Characterization and Quantification of Z 2 Nonenedioic Acid

Chromatographic Separation Techniques for Isomers and Related Compounds

Chromatography is a cornerstone for the separation and analysis of (Z)-2-nonenedioic acid from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC): Reversed-Phase and Ion-Exchange Applications

HPLC is a versatile technique for the analysis of non-volatile compounds like dicarboxylic acids. ijpsonline.com The separation can be tailored by selecting the appropriate stationary and mobile phases.

Reversed-Phase (RP) HPLC: This is a widely used mode for separating organic molecules. For dicarboxylic acids, RP-HPLC often employs a C18 column. ijpsonline.comresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), and its pH is often adjusted with an acid such as phosphoric acid or formic acid to control the ionization state of the carboxylic acid groups. sielc.comsielc.com For instance, a method for analyzing azelaic acid (nonanedioic acid), a related C9 dicarboxylic acid, utilized a C18 column with a mobile phase of sodium di-hydrogen orthophosphate buffer (pH 3.5) and acetonitrile. ijpsonline.com This approach can be adapted for the separation of (Z)-2-nonenedioic acid from its (E)-isomer and other dicarboxylic acids, as the differences in their structures would lead to different retention times.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Anion-exchange chromatography is particularly suitable for separating dicarboxylic acids, which are negatively charged at appropriate pH values. ucy.ac.cyoup.com The stationary phase contains positively charged functional groups that interact with the anionic carboxylate groups of the dicarboxylic acids. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. google.com This technique can provide excellent separation of a homologous series of α,ω-alkyl dicarboxylic acids. ucy.ac.cyoup.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single column, can also offer unique selectivity for separating isomers of compounds like phthalic acids, which are aromatic dicarboxylic acids. helixchrom.com

Table 1: Comparison of HPLC Techniques for Dicarboxylic Acid Analysis

| Feature | Reversed-Phase (RP) HPLC | Ion-Exchange Chromatography (IEC) |

| Separation Principle | Polarity and hydrophobicity | Ionic charge |

| Typical Stationary Phase | C18, C8 | Anion-exchange resin |

| Typical Mobile Phase | Acetonitrile/water or Methanol/water with acid | Aqueous buffer with increasing salt concentration or pH gradient |

| Application for (Z)-2-Nonenedioic Acid | Separation from (E)-isomer and other less polar compounds. | Separation from other dicarboxylic acids based on pKa values. |

Gas Chromatography (GC) for Volatile Derivatives

Due to their low volatility, dicarboxylic acids like (Z)-2-nonenedioic acid require a derivatization step to convert them into more volatile compounds suitable for GC analysis. jfda-online.comcolostate.eduresearchgate.net This process typically involves esterification or silylation of the carboxylic acid groups. nih.govresearchgate.net

Esterification: This involves reacting the dicarboxylic acid with an alcohol (e.g., methanol or butanol) in the presence of a catalyst like boron trifluoride (BF₃) to form diesters. nih.govgoogle.comgoogle.com These ester derivatives are significantly more volatile and exhibit better chromatographic behavior.

Silylation: This is another common derivatization technique where the acidic protons of the carboxyl groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov GC-MS is a powerful combination that provides both retention time information for quantification and mass spectra for structural confirmation. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of (Z)-2-nonenedioic acid, particularly for establishing its (Z)-geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for (Z)-Geometry Confirmation

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For (Z)-2-nonenedioic acid, the key diagnostic signals are those of the vinyl protons on the carbon-carbon double bond. The coupling constant (J-value) between these two protons is characteristic of the geometry. For a (Z) or cis configuration, the J-value is typically in the range of 6-12 Hz, whereas for an (E) or trans configuration, it is larger, usually 12-18 Hz. docbrown.infomrcolechemistry.co.uk The chemical shifts of the protons adjacent to the double bond and the carboxylic acid groups also provide valuable structural information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. bhu.ac.in The chemical shifts of the carboxyl carbons (typically in the range of 165-185 ppm) and the olefinic carbons are particularly informative for confirming the presence of these functional groups. princeton.edu

Table 2: Expected NMR Data for (Z)-2-Nonenedioic Acid (Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. The data below are illustrative.)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Key Couplings | Structural Assignment |

| ¹H | ~5.8 - 6.2 | Doublet of triplets, J(H,H) ≈ 11 Hz | Vinyl protons (CH=CH) |

| ~2.2 - 2.5 | Multiplet | CH₂ adjacent to C=C | |

| ~1.3 - 1.7 | Multiplet | Other CH₂ groups | |

| ~10 - 13 | Broad singlet | Carboxylic acid protons (COOH) | |

| ¹³C | ~165 - 175 | Singlet | Carboxyl carbons (COOH) |

| ~120 - 140 | Singlet | Olefinic carbons (C=C) | |

| ~25 - 35 | Singlet | Aliphatic carbons (CH₂) |

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar, non-volatile molecules like dicarboxylic acids. nih.govlibretexts.org In negative ion mode, (Z)-2-nonenedioic acid is expected to form a deprotonated molecule [M-H]⁻. In positive ion mode, it can form adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. ucdavis.edu High-resolution mass spectrometry can provide the exact mass of the molecule, which can be used to determine its elemental composition. libretexts.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information from the resulting fragment ions. psu.edumdpi.com For dicarboxylic acids, common fragmentation pathways involve the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.orgmassbank.eu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): MALDI-TOF-MS is another soft ionization technique often used for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. The analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte. This technique can be useful for obtaining the molecular weight of (Z)-2-nonenedioic acid, especially in complex mixtures.

Electrophoretic Techniques for Compound Purity and Identification

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. vtt.fitsukuba.ac.jp It is an excellent method for assessing the purity of dicarboxylic acids and for their identification. kirj.ee

In CE, dicarboxylic acids, being negatively charged at neutral or basic pH, migrate towards the anode. The separation of different dicarboxylic acids is achieved due to differences in their electrophoretic mobilities. nih.gov The use of background electrolytes containing additives can enhance separation efficiency. nih.gov For instance, studies have shown successful separation of a homologous series of α,ω-dicarboxylic acids (C2-C10) using CE with indirect UV detection. nih.govnih.gov This technique can be readily applied to determine the purity of a (Z)-2-nonenedioic acid sample by detecting the presence of any isomeric or other acidic impurities.

Application of Reference Standards and Analytical Method Validation in Research Contexts

The reliability and accuracy of analytical data are paramount in scientific research, particularly in the quantification and characterization of specific chemical compounds like (Z)-2-Nonenedioic Acid. The use of well-characterized reference standards and the rigorous validation of analytical methods are foundational to ensuring that the data generated are fit for their intended purpose. This section details the critical role of reference standards and outlines the validation process for analytical methodologies applied to (Z)-2-Nonenedioic Acid.

The Role of (Z)-2-Nonenedioic Acid Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. In the context of (Z)-2-Nonenedioic Acid, a commercially available reference standard serves several key functions in a research setting:

Identity Confirmation: The primary use of a reference standard is to confirm the identity of (Z)-2-Nonenedioic Acid in a sample. By comparing the chromatographic retention time and mass spectral data of the analyte in a sample to that of the reference standard, analysts can be confident in their identification.

Quantitative Analysis: Reference standards are essential for creating calibration curves, which are used to determine the concentration of (Z)-2-Nonenedioic Acid in unknown samples. A series of solutions with known concentrations of the reference standard are analyzed to establish a relationship between the analytical signal and concentration.

Method Development and Validation: During the development and validation of an analytical method, the reference standard is used to assess key performance characteristics such as accuracy, precision, linearity, and sensitivity. researchgate.netnih.gov

Quality Control: In ongoing studies, reference standards are used to prepare quality control (QC) samples. These QC samples are analyzed alongside study samples to monitor the performance and reliability of the analytical method over time. researchgate.net

(Z)-2-Nonenedioic Acid is often investigated as a related substance or impurity of Azelaic Acid. researchgate.net Therefore, its reference standard is crucial for the quality control of pharmaceutical formulations containing Azelaic Acid and in metabolic studies investigating dicarboxylic acid pathways.

Analytical Method Validation for (Z)-2-Nonenedioic Acid

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ujpronline.comwjarr.com For the quantification of (Z)-2-Nonenedioic Acid in various matrices (e.g., biological fluids, pharmaceutical formulations), a technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed due to its high sensitivity and selectivity. chromatographyonline.comnih.gov

The validation of such a method involves the evaluation of several key parameters, as outlined by international guidelines. While specific data for (Z)-2-Nonenedioic Acid is not extensively published, the following sections describe the validation process with representative data based on methods for similar dicarboxylic acids. nih.govchromatographyonline.commdpi.com

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an LC-MS/MS method, this is typically demonstrated by the absence of interfering peaks at the retention time and specific mass transition (MRM) of (Z)-2-Nonenedioic Acid and its internal standard in blank matrix samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the regression line.

Table 1: Illustrative Linearity Data for (Z)-2-Nonenedioic Acid Analysis

| Parameter | Result | Acceptance Criteria |

| Analytical Range | 1 - 1000 ng/mL | Defines the upper and lower concentration limits |

| Regression Equation | y = 0.005x + 0.002 | - |

| Correlation Coefficient (r²) | > 0.998 | r² ≥ 0.99 |

This table is illustrative and based on typical performance for dicarboxylic acid analysis by LC-MS/MS. nih.govnih.gov

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of agreement among a series of measurements. They are typically assessed by analyzing QC samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

Table 2: Representative Accuracy and Precision Data for (Z)-2-Nonenedioic Acid QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low (LQC) | 5 | 98.5 | 4.2 | 99.1 | 5.5 |

| Medium (MQC) | 100 | 101.2 | 2.5 | 100.5 | 3.1 |

| High (HQC) | 800 | 99.8 | 1.9 | 101.0 | 2.7 |

Acceptance criteria are typically ±15% for accuracy (±20% for LLOQ) and ≤15% for precision (%RSD) (≤20% for LLOQ). nih.govijpsonline.com Data are representative.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

Table 3: Illustrative Sensitivity Parameters for (Z)-2-Nonenedioic Acid

| Parameter | Concentration (ng/mL) | Basis for Determination |

| Limit of Detection (LOD) | 0.3 | Signal-to-Noise Ratio > 3 |

| Limit of Quantification (LOQ) | 1.0 | Signal-to-Noise Ratio > 10; within accuracy/precision limits |

These values are illustrative and based on high-sensitivity LC-MS/MS methods for dicarboxylic acids. nih.govchromatographyonline.com

Internal Standard (IS) Application

To account for variability during sample preparation and analysis, an internal standard is crucial. doi.org An ideal IS for (Z)-2-Nonenedioic Acid would be a stable isotope-labeled version, such as (Z)-2-Nonenedioic Acid-d4. If unavailable, a structurally similar dicarboxylic acid that is not present in the samples can be used. The IS is added at a constant concentration to all samples, calibrators, and QCs, and the analyte-to-IS peak area ratio is used for quantification, which improves the robustness and reliability of the results. doi.org

Exploration of Z 2 Nonenedioic Acid Derivatives and Analogues in Chemical Synthesis

Synthesis and Comparative Studies of Geometric Isomers, specifically (E)-2-Nonenedioic Acid

The synthesis of 2-nonenedioic acid, particularly the (E)-isomer, has been explored through various methodologies aiming for high yield and purity under mild reaction conditions. ymerdigital.com Traditional methods have often been limited by the use of expensive reagents, lack of selectivity, and the formation of product mixtures. ymerdigital.com

One effective approach to synthesizing (E)-2-nonenedioic acid involves a multi-stage process starting from azelaic acid. ymerdigital.com This method focuses on creating a purer and more stable final product. ymerdigital.com Another reported synthesis involves the condensation reaction of malonic acid with appropriate aldehydes at room temperature, which has been shown to produce the (E)-isomer in high yields and purities. mdpi.com

A comparative study of the synthesis of (E)-non-2-enoic acid and its homologue (E)-dec-2-enoic acid highlights a convenient adapted condensation reaction of malonic acid and the corresponding aldehydes. mdpi.com This method has proven effective for producing α,β-unsaturated carboxylic acids. mdpi.com

The structural characteristics of these isomers are of fundamental interest. For instance, the crystal structures of (E)-non-2-enoic acid and (E)-dec-2-enoic acid reveal that they form centrosymmetric dimers through pairs of O–H∙∙∙O hydrogen bonds. mdpi.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (Z)-2-Nonenedioic Acid | 104360-82-9 | C₉H₁₄O₄ | 186.21 |

| (E)-2-Nonenedioic Acid | 757219-33-3 | C₉H₁₄O₄ | 186.21 |

| Azelaic Acid | 123-99-9 | C₉H₁₆O₄ | 188.22 |

| (E)-non-2-enoic acid | 3760-11-0 | C₉H₁₆O₂ | 156.22 |

Derivatization Strategies for Enhancing Molecular Properties and Reactivity

Derivatization is a key chemical strategy used to modify a molecule to enhance its properties for analysis or to improve its reactivity for further synthesis. numberanalytics.com For dicarboxylic acids like (Z)-2-nonenedioic acid, derivatization can improve volatility for gas chromatography (GC) analysis, increase ionization efficiency for mass spectrometry (MS), and enhance stability. numberanalytics.com

Common derivatization techniques applicable to the carboxylic acid functional groups present in (Z)-2-nonenedioic acid include:

Esterification: Converting the carboxylic acid groups to esters is a fundamental derivatization. For example, methylation using reagents like (trimethylsilyl)diazomethane (TMS-DM) or acid-catalyzed reactions with alcohols can be employed. nih.gov

Silylation: This is a widely used method to increase the volatility of non-volatile compounds. actascientific.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic hydrogens of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Amidation: The carboxylic acid groups can be converted to amides, which can alter the molecule's polarity and introduce new functionalities.

Charge-Reversal Derivatization: For enhancing detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS), charge-reversal derivatization is a powerful technique. Reagents like dimethylaminophenacyl bromide (DmPABr) can react with the carboxylic acid groups, reversing their polarity from negative to positive and thereby boosting detection sensitivity. longdom.org

The choice of derivatization strategy depends on the desired outcome, whether it is for improved analytical detection or for creating new molecules with specific properties. numberanalytics.comnih.gov Factors such as reaction time, temperature, and reagent concentration are crucial for successful derivatization. sigmaaldrich.com

| Derivatization Technique | Reagent Example | Purpose |

| Esterification | (Trimethylsilyl)diazomethane (TMS-DM) | Increase volatility for GC analysis |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC analysis |

| Charge-Reversal | Dimethylaminophenacyl Bromide (DmPABr) | Enhance sensitivity in LC-MS/MS |

Incorporation of (Z)-2-Nonenedioic Acid into Biomimetic and Designed Molecular Architectures

Biomimetic chemistry involves the design and synthesis of molecules that mimic biological structures and processes. wikipedia.orgbeilstein-journals.org (Z)-2-Nonenedioic acid, with its specific stereochemistry and dicarboxylic acid functionality, serves as a valuable component in the construction of such architectures.

A notable example is the incorporation of a derivative of (Z)-2-nonenedioic acid into the structure of azumamides A-E, which are naturally occurring cyclic peptides. nih.govresearchgate.net These compounds contain the unnatural β-amino acid, 3-amino-2-methyl-5-nonenedioic acid, 9-amide (Amnaa), which features a Z-geometry double bond. nih.gov The synthesis of this β-amino acid component often involves stereoselective reactions to establish the correct chiral centers and a Wittig olefination to create the (Z)-double bond. nih.gov

The design of such complex molecules is a testament to the advancements in synthetic organic chemistry. ascus.org.uk The principles of biomimicry guide chemists to create novel structures with specific functions, often inspired by nature. wikipedia.org The incorporation of building blocks like (Z)-2-nonenedioic acid allows for the creation of architecturally complex and functionally diverse molecules. nih.gov These designed molecules can have applications in various fields, including materials science and medicinal chemistry.

The development of artificial cells is another area where biomimetic principles are applied. These structures are built from molecular components to replicate biological functions. nih.gov While not directly citing (Z)-2-nonenedioic acid, the concepts of using molecular building blocks to create functional systems are highly relevant. nih.gov

Future Research Directions and Prospective Applications in Chemical Biology and Materials Science

Discovery of Novel Biological Roles and Pathways of (Z)-2-Nonenedioic Acid

While the saturated counterpart, nonanedioic acid (azelaic acid), is known to possess antibacterial, antineoplastic, and dermatological properties, the biological functions of (Z)-2-Nonenedioic Acid remain largely uncharted. ebi.ac.uknih.gov Azelaic acid is found naturally in grains like wheat and rye and is also a product of the fungus Malassezia furfur, which is commonly found on human skin. nih.gov This precedent suggests that (Z)-2-Nonenedioic Acid could also be a key metabolite in various organisms or play a role in physiological and pathological processes.

Future research should prioritize untargeted metabolomics studies to identify the presence and quantify the levels of (Z)-2-Nonenedioic Acid in diverse biological systems, from microorganisms to human tissues. nih.govmdpi.com Recent studies have highlighted the potential of other dicarboxylic acids as biomarkers; for instance, azelaic acid in tears has been investigated as a potential indicator for diabetic retinopathy. researchgate.net Similar investigations could reveal correlations between (Z)-2-Nonenedioic Acid concentrations and specific disease states, potentially establishing it as a novel biomarker.

Furthermore, elucidating the metabolic pathways associated with (Z)-2-Nonenedioic Acid is a critical research direction. Investigations could focus on identifying the enzymes responsible for its biosynthesis and degradation. Understanding these pathways is fundamental to comprehending its potential roles in cellular signaling, energy metabolism, or as a precursor to other bioactive molecules. Research into the bioproduction of related compounds, such as adipic acid, has revealed complex enzymatic pathways that could serve as a model for exploring the metabolism of (Z)-2-Nonenedioic Acid. mdpi.com

Advancements in Asymmetric Synthesis Towards Enantio- and Diastereopure (Z)-2-Nonenedioic Acid Analogs

The geometry of a molecule is often critical to its biological function, and the presence of a chiral center or stereoisomerism can lead to vastly different activities. uwindsor.ca Asymmetric synthesis, which selectively produces a specific stereoisomer, is therefore a cornerstone of modern medicinal chemistry and chemical biology. slideshare.net Developing methods for the enantio- and diastereoselective synthesis of (Z)-2-Nonenedioic Acid and its analogs is a crucial step toward understanding its structure-activity relationships.

Prospective synthetic strategies could employ several established asymmetric synthesis techniques. The use of chiral catalysts, such as those based on transition metals like rhodium or ruthenium complexed with chiral ligands (e.g., BINAP), could facilitate asymmetric hydrogenation of a suitable precursor to establish desired stereocenters. slideshare.net Another powerful approach is the use of chiral auxiliaries, such as Evans oxazolidinones, which can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved to yield the enantiomerically enriched product. slideshare.net

The development of these synthetic routes would provide access to a library of stereochemically pure analogs of (Z)-2-Nonenedioic Acid. These compounds would be invaluable as chemical probes to investigate interactions with biological targets like enzymes and receptors, helping to deconvolute the specific roles of each isomer and paving the way for the design of highly selective bioactive agents.

Development of Advanced Analytical Techniques for Trace-Level Detection and Metabolomics Studies

To explore the biological roles of (Z)-2-Nonenedioic Acid, particularly as a potential low-abundance signaling molecule or biomarker, the development of highly sensitive and selective analytical methods is paramount. Current techniques for dicarboxylic acid detection could be adapted and optimized for this specific compound.

Promising areas for future development include sensor-based technologies. "Turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to dicarboxylic acids, offer a highly selective detection mechanism. researchgate.netresearchgate.net Similarly, sensors based on aggregation-induced emission (AIE) could be designed to selectively recognize the unique structure of (Z)-2-Nonenedioic Acid. researchgate.net Fluorimetric derivatization, which involves tagging the molecule with a fluorescent label like 4-(1-pyrene)butyric acid hydrazide (PBH), allows for clear discrimination from monocarboxylic acids and could be refined for high-sensitivity quantification. researchgate.net

For comprehensive profiling in metabolomics, hyphenated chromatography-mass spectrometry techniques are essential. nih.gov Methods combining ultra-high-performance liquid chromatography with mass spectrometry (UPLC-MS/MS) are particularly powerful for separating and identifying metabolites in complex biological samples. nih.gov The development of a dedicated UPLC-MS/MS protocol for (Z)-2-Nonenedioic Acid would enable its accurate quantification in untargeted metabolomics studies, facilitating research into its association with various physiological and disease states. mdpi.comnih.gov

| Analytical Technique | Principle | Potential Application for (Z)-2-Nonenedioic Acid | Reference(s) |

| Fluorescent Probes | "Turn-on" fluorescence upon selective binding to dicarboxylic acids. | Real-time detection and imaging in cellular systems. | researchgate.net, researchgate.net |

| AIE Sensors | Aggregation-induced emission upon interaction with the target molecule. | Selective sensing in complex biological fluids. | researchgate.net |

| Fluorimetric Derivatization | Chemical tagging with a fluorescent moiety (e.g., PBH) for enhanced detection. | High-sensitivity quantification in trace-level analysis. | researchgate.net |

| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Comprehensive profiling and quantification in untargeted metabolomics studies. | nih.gov |

Computational Chemistry Approaches for Predicting Molecular Interactions and Reactivity

Computational chemistry provides powerful tools for predicting how a molecule will behave, interact with its environment, and participate in chemical reactions, offering insights that can guide and accelerate experimental research. purdue.edu Applying these methods to (Z)-2-Nonenedioic Acid can help generate hypotheses about its biological functions and chemical properties.

Molecular dynamics (MD) simulations can be employed to model the behavior of (Z)-2-Nonenedioic Acid in biological environments, such as at the interface of a cell membrane or within the active site of an enzyme. rsc.org These simulations provide detailed information on conformational preferences and potential binding modes, which is crucial for predicting molecular interactions with biological targets. For example, docking simulations could be used to screen potential protein receptors or enzymes that may bind to or metabolize (Z)-2-Nonenedioic Acid, thereby identifying putative biological pathways for further experimental validation.

Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be used to predict the intrinsic reactivity of the molecule. researchgate.net By calculating properties such as the global electrophilicity index, researchers can predict the susceptibility of (Z)-2-Nonenedioic Acid to participate in reactions like Michael additions or cycloadditions. researchgate.net This information is valuable not only for understanding its potential metabolic transformations but also for designing new materials where (Z)-2-Nonenedioic Acid could be used as a monomer or cross-linking agent. Such predictive modeling can significantly streamline the discovery of its applications in both chemical biology and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-2-Nonenedioic Acid, and how can its stereochemical purity be validated?

- Answer : Synthesis typically involves catalytic isomerization or stereoselective coupling reactions. To validate stereochemical purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proton interactions) and chiral high-performance liquid chromatography (HPLC). Compare retention times and spectral data with reference standards . For thermodynamic parameters (e.g., reaction enthalpy), consult NIST Chemistry WebBook protocols .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., melting point, solubility) of (Z)-2-Nonenedioic Acid?

- Answer : Discrepancies may arise from impurities or varying experimental conditions (e.g., solvent polarity, heating rates). Replicate measurements under controlled conditions (ISO/IEC 17025 guidelines) and cross-reference with peer-reviewed databases like PubChem or NIST. Perform differential scanning calorimetry (DSC) for precise melting point analysis .

Q. What safety protocols are critical when handling (Z)-2-Nonenedioic Acid in laboratory settings?

- Answer : Follow GHS hazard classifications (e.g., skin/eye irritation, respiratory risks). Use fume hoods for powder handling, wear nitrile gloves, and store in airtight containers at 2–8°C. Refer to SDS Section 7 (Handling/Storage) and Section 8 (Exposure Controls) for institution-specific guidelines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of (Z)-2-Nonenedioic Acid in aqueous environments?

- Answer : Density Functional Theory (DFT) optimizes molecular geometries to calculate Gibbs free energy changes for hydrolysis or decarboxylation. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can predict aggregation behavior. Validate predictions experimentally via kinetic studies (UV-Vis monitoring) .

Q. What experimental strategies resolve contradictory bioactivity data for (Z)-2-Nonenedioic Acid in enzymatic inhibition assays?

- Answer : Contradictions may stem from assay interference (e.g., compound fluorescence). Use orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic profiling) and include negative controls (e.g., inactive stereoisomers). Perform dose-response curves with Hill slope analysis to confirm specificity .

Q. How can researchers design robust structure-activity relationship (SAR) studies for (Z)-2-Nonenedioic Acid derivatives?

- Answer : Systematically modify functional groups (e.g., carboxylate chain length, stereochemistry) and assess impacts via in vitro/in silico assays. Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying (Z)-2-Nonenedioic Acid degradation products under accelerated stability testing?

- Answer : Employ LC-MS/MS with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode. Use isotopic labeling (e.g., ¹³C) to track degradation pathways. Validate methods per ICH Q2(R1) guidelines for linearity, LOD, and LOQ .

Q. How should researchers address ethical and data-sharing challenges when publishing (Z)-2-Nonenedioic Acid toxicity data?

- Answer : Anonymize raw datasets (e.g., remove lab identifiers) and deposit in FAIR-aligned repositories (e.g., Zenodo, Figshare). Adhere to GDPR/CC-BY-NC licenses for personal data. Include detailed metadata on experimental conditions to enable replication .

Notes

- Avoid non-peer-reviewed sources (e.g., vendor catalogs) for critical data validation.

- Cross-check spectral data with ACS journals or RSC databases to mitigate reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.